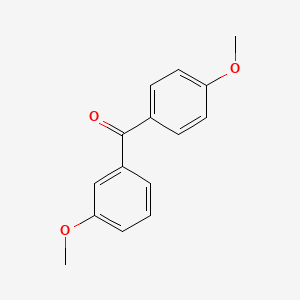

4,3'-Dimethoxybenzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

(3-methoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-8-6-11(7-9-13)15(16)12-4-3-5-14(10-12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUJSUIVBJPHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447741 | |

| Record name | 4,3'-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75731-44-1 | |

| Record name | (3-Methoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75731-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,3'-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethoxybenzophenone Isomers and Derivatives

General Principles of Benzophenone (B1666685) Synthesis as Applied to Methoxy-Substituted Systems

The synthesis of benzophenones, particularly those bearing methoxy (B1213986) substituents, relies on a set of fundamental organic reactions. The presence of methoxy groups, which are electron-donating, can influence the reactivity and regioselectivity of these reactions. Key synthetic strategies include:

Friedel-Crafts Acylation: This is a classic and widely used method for forming the benzophenone core. It involves the reaction of an aromatic compound (like a methoxy-substituted benzene (B151609) derivative) with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methoxy group, being an activating group, directs the acylation to the ortho and para positions. However, anomalous reactions can sometimes occur, leading to unexpected products. For instance, a reaction between 2,6-dimethoxybenzoyl chloride and benzene has been shown to yield not only the expected 2,6-dimethoxybenzophenone (B5711580) but also a more complex product, 3-benzoyl-2,2′,4,6′-tetramethoxybenzophenone. rsc.org

Oxidation of Diphenylmethanes: Symmetrically and unsymmetrically substituted benzophenones can be prepared by the oxidation of the corresponding diphenylmethanes. Various oxidizing agents can be employed, including nitric acid and hydrogen peroxide in the presence of a catalyst. acs.orgoup.comoup.com A highly selective method for the oxidation of diphenylmethane (B89790) to benzophenone has been reported using 30% hydrogen peroxide as the oxidant and a Co/MCM-41 catalyst. oup.comoup.com

Houben-Hoesch Reaction: This reaction provides a route to polyhydroxy and polymethoxy benzophenones. It involves the reaction of a nitrile with an electron-rich aromatic compound, such as a polyhydric phenol, in the presence of a Lewis acid and hydrogen chloride. The resulting ketimine intermediate is then hydrolyzed to yield the aryl ketone. bncollegebgp.ac.inwikipedia.orgsynarchive.com This method is particularly useful for synthesizing highly substituted benzophenones that may be difficult to obtain through other routes. researchgate.net

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for the synthesis of functionalized biaryl ketones, including benzophenones. The reaction couples an aryl boronic acid with an aryl halide or triflate. libretexts.org This method is advantageous for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex, functionalized benzophenones. thieme-connect.commdpi.comedu.krd

Grignard Reactions: The addition of a Grignard reagent (an organomagnesium halide) to a benzaldehyde (B42025) derivative, followed by oxidation of the resulting secondary alcohol, is another viable pathway to benzophenones. vedantu.comumkc.edubartleby.com For example, benzaldehyde can be reacted with phenyl magnesium bromide to form diphenylmethanol (B121723), which is then oxidized to benzophenone using an oxidizing agent like chromium trioxide. vedantu.com

Specific Synthetic Pathways for Key Dimethoxybenzophenone (B8647296) Isomers

The general principles outlined above can be applied and adapted for the specific synthesis of various dimethoxybenzophenone isomers. The following sections detail the synthetic routes for two important isomers.

Synthesis of 4,4'-Dimethoxybenzophenone (B177193) (DMBP)

4,4'-Dimethoxybenzophenone is a symmetrically substituted isomer that can be synthesized through several efficient methods.

A notable method for the synthesis of 4,4'-dimethoxybenzophenone involves the photocatalytic oxidation of 4,4'-dimethoxybenzhydrol (B1582456). This reaction is catalyzed by H₃PW₁₂O₄₀/SiO₂ in acetonitrile (B52724) under an oxygen atmosphere at room temperature. This approach is reported to be highly efficient, achieving a 90% yield in just one hour. chemicalbook.com

A common and effective method for the synthesis of 4,4'-dimethoxybenzophenone is through the Williamson ether synthesis, which involves the methylation of the corresponding dihydroxybenzophenone (B1166750) precursor. chemicalbook.com In this two-stage process, 4,4'-dihydroxybenzophenone (B132225) is first treated with a strong base, such as sodium hydride, in a solvent like N,N-dimethylformamide (DMF) at 0°C. This deprotonates the hydroxyl groups to form the more nucleophilic phenoxide ions. In the second stage, a methylating agent, typically methyl iodide, is added to the reaction mixture. The reaction is then allowed to proceed overnight at room temperature. This process results in the formation of 4,4'-dimethoxybenzophenone with a reported yield of 83%. chemicalbook.com

| Reactants | Reagents and Conditions | Product | Yield |

| 4,4'-Dihydroxybenzophenone | 1. Sodium hydride, N,N-dimethylformamide, 0°C, 0.5 h2. Methyl iodide, 20°C, 16 h | 4,4'-Dimethoxybenzophenone | 83% chemicalbook.com |

| 4,4'-Dimethoxybenzhydrol | H₃PW₁₂O₄₀/SiO₂, Acetonitrile, O₂, room temperature, 1 h | 4,4'-Dimethoxybenzophenone | 90% chemicalbook.com |

Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (B89677)

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is a crucial intermediate in the synthesis of various organic compounds and is often prepared through multi-step catalyzed reactions.

A well-established synthetic route for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone involves a two-step process starting from m-dimethoxybenzene. patsnap.comgoogle.comgoogle.com

Formation of the Intermediate: The first step involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst, such as azoisobutyronitrile or benzoyl peroxide. patsnap.comgoogle.comgoogle.com This reaction is typically carried out at a temperature of 70-80°C for 1.5 hours and results in the formation of the intermediate, 2,2',4,4'-tetramethoxybenzophenone. patsnap.com

Demethylation to the Final Product: The intermediate, 2,2',4,4'-tetramethoxybenzophenone, is then subjected to a demethylation reaction using a Lewis acid. patsnap.comgoogle.comgoogle.com A variety of Lewis acids can be employed, including aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃). google.com The reaction is conducted in an organic solvent such as chlorobenzene (B131634) at 50°C for 2-3 hours. patsnap.com Following the reaction, the mixture is hydrolyzed with water, and the product is isolated through separation, rotary evaporation, and recrystallization. This method has been reported to produce 2,2'-dihydroxy-4,4'-dimethoxybenzophenone with a high purity of 99.0% and a yield of 67%. patsnap.com

Another documented method for the preparation of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone is the reaction of 2-hydroxy-4-methoxy-benzoic acid with resorcinol (B1680541) monomethyl ether. This reaction is carried out in the presence of zinc chloride and phosphorous oxychloride at a temperature of 70-75°C. chemicalbook.comchemicalbook.com

Reactions Involving Lewis Acids

The Friedel-Crafts acylation is a cornerstone method for synthesizing benzophenone derivatives, frequently employing a Lewis acid catalyst to facilitate the reaction. researchgate.netnih.gov These catalysts activate the acylating agent, typically an acyl chloride or anhydride, generating a highly electrophilic acylium ion that then attacks the electron-rich aromatic ring. youtube.comsemanticscholar.org In the synthesis of dimethoxybenzophenone isomers, the choice of Lewis acid and reaction conditions is critical for achieving desired yields and preventing unwanted side reactions.

Commonly used Lewis acids include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). patsnap.comgoogle.com For instance, the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone can be achieved through a two-step process where an intermediate, 2,2',4,4'-tetramethoxybenzophenone, is first synthesized from m-dimethoxybenzene and oxalyl chloride. This intermediate is then treated with a Lewis acid like AlCl₃ in an organic solvent to yield the final product. patsnap.comgoogle.com The use of solid acid catalysts is also being explored as a greener alternative to traditional homogeneous catalysts, which often generate significant waste. researchgate.net

| Catalyst Type | Example Lewis Acids | Typical Solvents | Key Features |

| Homogeneous | AlCl₃, ZnCl₂, BF₃, Polyphosphoric Acid | Dichloroethane, Toluene, Nitrobenzene, Chlorobenzene | Requires stoichiometric amounts, high reactivity, can lead to environmental concerns due to waste generation. researchgate.netgoogle.com |

| Heterogeneous (Solid Acids) | Zeolites, Sulfated Zirconia, Cation Exchange Resins | Solvent-free or various organic solvents | Offer easier separation, potential for recycling, and align with green chemistry principles, though catalyst deactivation can be a challenge. researchgate.netepa.gov |

Synthesis of Halogenated Dimethoxybenzophenone Derivatives

Halogenated derivatives of dimethoxybenzophenone are valuable intermediates in organic synthesis, often used in cross-coupling reactions to form more complex molecules. nih.gov Their synthesis requires methods that can selectively introduce halogen atoms onto the aromatic rings.

Electrophilic Aromatic Bromination (e.g., for 4-Bromo-3',5'-dimethoxybenzophenone)

Electrophilic aromatic bromination is a primary method for introducing bromine atoms onto an aromatic ring. nih.govwku.edu For activated systems like dimethoxybenzenes, reagents such as N-bromosuccinimide (NBS) are often employed, sometimes in the presence of a silica (B1680970) gel or an acid catalyst to enhance regioselectivity. nih.govresearchgate.net The methoxy groups are ortho-, para-directing, and their positions on the benzophenone scaffold will dictate the site of bromination. For example, to synthesize a compound like 4-bromo-3,5-dimethoxybenzoate, a related precursor, 4-bromo-3,5-dimethoxybenzoic acid, is used, indicating that the bromination step occurs on a highly activated trimethoxybenzene derivative prior to its incorporation into the final benzophenone structure. chemicalbook.com The bromination of 1,3-dimethoxybenzene (B93181) (a key precursor) would be expected to occur at the highly activated 4-position, between the two methoxy groups.

General Reaction Conditions for Electrophilic Bromination:

Brominating Agent: N-bromosuccinimide (NBS) or Bromine (Br₂) nbinno.com

Solvent: Acetonitrile (MeCN), Carbon tetrachloride (CCl₄), or Dichloromethane (CH₂Cl₂) nih.gov

Temperature: Often performed at low temperatures (e.g., 0 °C to -30 °C) to control selectivity nih.gov

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation can be adapted to synthesize halogenated dimethoxybenzophenones. This can be achieved by either using a halogenated benzoyl chloride to acylate a dimethoxybenzene or by acylating a halogenated anisole (B1667542) derivative. google.comresearchgate.net For example, the synthesis of 4'-Chloro-3,4-dimethoxybenzophenone involves the reaction of p-chlorobenzoyl chloride with veratrole (1,2-dimethoxybenzene). google.com A Lewis acid, such as ferric chloride (FeCl₃), is used to catalyze the reaction. google.com The distribution of isomers (ortho, meta, para) in such reactions is influenced by factors like the solvent, catalyst, temperature, and reaction time. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| p-Chlorobenzoyl chloride | Veratrole (1,2-dimethoxybenzene) | Anhydrous FeCl₃ and Graphite | 4'-Chloro-3,4-dimethoxybenzophenone | 84.3% | google.com |

Grignard-Type Reactions (e.g., for 4-Chloro-3',4'-dimethoxybenzophenone)

Grignard reactions provide an alternative to Friedel-Crafts acylation for constructing the benzophenone core. researchgate.net This methodology involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile, such as a benzoyl chloride or an ester. To synthesize a compound like 4-Chloro-3',4'-dimethoxybenzophenone, one could react 3,4-dimethoxybenzoyl chloride with 4-chlorophenylmagnesium bromide. This approach is particularly useful for synthesizing unsymmetrical benzophenones and can sometimes offer different regioselectivity compared to Friedel-Crafts reactions. researchgate.netnih.gov The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under inert atmosphere to prevent quenching of the highly reactive Grignard reagent. nih.gov

Synthesis of Diamino Dimethoxybenzophenone Derivatives (e.g., 3,3'-Diamino-4,4'-Dimethoxybenzophenone)

The synthesis of diamino dimethoxybenzophenone derivatives is typically a multi-step process that begins with the introduction of nitro groups, which are subsequently reduced to amino groups. For a target molecule like 3,3'-Diamino-4,4'-Dimethoxybenzophenone, the synthesis would commence with 4,4'-dimethoxybenzophenone.

Dinitration: The starting material, 4,4'-dimethoxybenzophenone, undergoes electrophilic aromatic nitration using a mixture of nitric acid and sulfuric acid. The methoxy groups are activating and ortho-, para-directing. Since the para positions are already substituted, nitration is directed to the ortho positions relative to the methoxy groups (i.e., the 3 and 3' positions). This step yields 3,3'-dinitro-4,4'-dimethoxybenzophenone. google.com

Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. A common and effective method for this transformation is catalytic hydrogenation. prepchem.com The dinitro compound is dissolved in a suitable solvent and treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). prepchem.com This process selectively reduces the nitro groups to amino groups without affecting the ketone or methoxy functionalities.

The final product, 3,3'-diamino-4,4'-dimethoxybenzophenone, is often purified by recrystallization. google.comprepchem.com

Chemoselective Modifications and Derivatization Reactions

Chemoselective modification refers to a chemical reaction that acts on one functional group in the presence of other, different functional groups. nih.govlookchem.com For a molecule like 4,3'-dimethoxybenzophenone, which contains a ketone and ether (methoxy) functionalities on aromatic rings, chemoselective reactions allow for targeted alterations.

Ketone Reduction: The central carbonyl group can be selectively reduced to a secondary alcohol (a benzhydrol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction typically does not affect the stable methoxy groups or the aromatic rings.

Ether Cleavage: The methoxy groups can be cleaved to form hydroxyl groups (phenols) using strong reagents like boron tribromide (BBr₃). This reaction allows for the conversion of dimethoxybenzophenones into dihydroxybenzophenones.

Derivatization reactions are employed to modify a compound to make it more suitable for a specific analytical technique, such as gas chromatography (GC). researchgate.netgcms.cz Since benzophenone derivatives can have limited volatility, derivatization is often necessary. jfda-online.comgreyhoundchrom.com

Silylation: If the benzophenone is first reduced to its corresponding alcohol, the resulting hydroxyl group can be converted into a trimethylsilyl (B98337) (TMS) ether. This is achieved by reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivative is more volatile and thermally stable, making it ideal for GC analysis. researchgate.net

Acylation and Alkylation: These methods involve adding an acyl or alkyl group to active hydrogens, such as those in hydroxyl or amino groups that may be present on a modified benzophenone derivative. gcms.czlibretexts.org For example, a dihydroxybenzophenone could be acylated to form an ester, which may have improved chromatographic properties. jfda-online.com

These modifications are crucial for both creating new molecular structures and for enabling detailed analysis of the parent compounds.

Substitution Reactions of Halogenated Benzophenones

The synthesis of dimethoxybenzophenone isomers can be effectively achieved through nucleophilic aromatic substitution (SNAr) reactions on halogenated benzophenone precursors. This methodology is particularly useful for introducing methoxy groups onto the aromatic rings by displacing halide ions. The reactivity of the halogenated benzophenone is influenced by the nature of the halogen and the presence of activating groups.

One common approach involves the reaction of a dihalogenated benzophenone with a methoxide (B1231860) source, such as sodium methoxide (NaOCH3). The electron-withdrawing nature of the carbonyl group in benzophenone activates the aromatic rings towards nucleophilic attack, facilitating the displacement of the halide. For instance, the synthesis of fluorinated benzophenone derivatives has been demonstrated through sequential nucleophilic aromatic substitution reactions. nih.gov In these syntheses, highly fluorinated benzophenones are treated with nucleophiles like sodium methoxide, which preferentially substitute the fluorine atoms at specific positions. nih.gov This principle can be extended to other halogenated benzophenones, such as those containing chlorine or bromine, to yield dimethoxybenzophenone derivatives.

A general representation of this reaction is the treatment of a halogenated benzophenone with a suitable methoxide source in a polar aprotic solvent. The reaction conditions, including temperature and reaction time, are optimized to ensure efficient substitution and minimize side reactions.

Table 1: Illustrative Nucleophilic Aromatic Substitution for Dimethoxybenzophenone Synthesis

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 4-chloro-3'-bromobenzophenone | Sodium Methoxide | - | Dimethylformamide (DMF) | This compound |

| Bis(4-chlorophenyl)methanone | Sodium Methoxide | - | Dimethyl Sulfoxide (DMSO) | 4,4'-Dimethoxybenzophenone |

This table presents a hypothetical reaction scheme based on established principles of nucleophilic aromatic substitution on halogenated aromatic compounds.

Oxidation and Reduction of Functional Groups

The synthesis of this compound and its derivatives can also be approached by the oxidation or reduction of appropriately substituted precursors. These methods allow for the transformation of existing functional groups into the desired methoxy or carbonyl moieties.

Oxidation Reactions

A common strategy involves the oxidation of a substituted diphenylmethanol (benzhydrol) to the corresponding benzophenone. For example, 4,4'-dimethoxybenzhydrol can be oxidized to 4,4'-dimethoxybenzophenone. chemicalbook.com This transformation can be achieved using various oxidizing agents. A photocatalytic oxidation method utilizing H3PW12O40/SiO2 in acetonitrile under an oxygen atmosphere has been reported to yield the desired benzophenone in high yield. chemicalbook.com

Reduction Reactions

Conversely, reduction reactions are crucial for converting functional groups like nitro groups into amines, which can be precursors to other functionalities. The reduction of nitro compounds is a well-established transformation in organic synthesis. wikipedia.org For instance, a nitro-substituted dimethoxybenzophenone can be synthesized and subsequently reduced to an amino-dimethoxybenzophenone. This amino group can then potentially be further modified. A variety of reducing agents can be employed for the reduction of aromatic nitro groups, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrazine (B178648) or sodium borohydride), or metal-based reductions (e.g., using tin or zinc in acidic media). davidpublisher.comscispace.com The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible groups like the carbonyl function of the benzophenone. scispace.com

For example, the synthesis of 4-amino-3-methoxypropiophenone has been achieved through the reduction of a nitro precursor. researchgate.net A similar strategy could be envisioned for the synthesis of an amino-dimethoxybenzophenone, which could serve as a versatile intermediate for further derivatization.

Table 2: Examples of Oxidation and Reduction Reactions in Benzophenone Synthesis

| Starting Material | Reagent(s) | Reaction Type | Product |

| 4,4'-Dimethoxybenzhydrol | H3PW12O40/SiO2, O2, Acetonitrile | Oxidation | 4,4'-Dimethoxybenzophenone chemicalbook.com |

| 4-Nitroacetophenone | Sn/HCl | Reduction | 4-Aminoacetophenone scispace.com |

| 3-Methoxy-4-nitro-propylbenzene | Not specified | Reduction | 4-Amino-3-methoxy-propylbenzene researchgate.net |

This table provides examples of relevant oxidation and reduction reactions that are applicable to the synthesis of benzophenone derivatives.

Mechanistic Investigations of Chemical Reactivity

Electron Transfer Mechanisms

Electron transfer processes are fundamental to the photochemical and photophysical behavior of benzophenone (B1666685) derivatives. These reactions can proceed through various pathways, including intermolecular and photoinduced transfers, leading to the formation of reactive intermediates.

Dual Intermolecular Electron Transfer Pathways

While direct studies on 4,3'-dimethoxybenzophenone are limited, extensive research on the closely related 4,4'-dimethoxybenzophenone (B177193) provides significant insights into the electron transfer mechanisms involving its ketyl radical. nih.govacs.orgresearchgate.net Nanosecond-picosecond two-color two-laser flash photolysis studies have revealed dual intermolecular electron transfer (ELT) pathways from the excited state of the 4,4'-dimethoxybenzophenone ketyl radical to a ground-state molecule of the parent compound. nih.govacs.orgresearchgate.net

These two distinct pathways are:

Pathway I: This pathway involves a two-photon ionization of the ketyl radical. An electron is ejected and subsequently solvated, then rapidly trapped by a ground-state 4,4'-dimethoxybenzophenone molecule to form a radical anion. nih.govacs.orgresearchgate.net

Pathway II: This pathway is characterized as a self-quenching-like electron transfer. The excited ketyl radical directly transfers an electron to a ground-state parent molecule, resulting in the formation of a cation and a radical anion. nih.govacs.orgresearchgate.net

The rate constant for the self-quenching-like ELT has been determined to be approximately 1.0 x 10¹⁰ M⁻¹ s⁻¹, which is near the diffusion-controlled limit in 2-methyltetrahydrofuran (B130290) (MTHF). nih.govresearchgate.net This high efficiency underscores the favorability of this electron transfer process.

Table 1: Key Parameters of Dual Intermolecular Electron Transfer in 4,4'-Dimethoxybenzophenone Ketyl Radical Systems. nih.govresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| ELT Pathway I | Two-photon ionization | Involves electron solvation prior to capture. |

| ELT Pathway II | Self-quenching-like ELT | Direct electron transfer between excited ketyl radical and ground-state parent molecule. |

| Rate Constant (Pathway II) | 1.0 x 10¹⁰ M⁻¹ s⁻¹ | Indicates a highly efficient, near diffusion-controlled process. |

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a critical process in the photochemistry of many organic molecules, including benzophenone derivatives. nih.govrsc.org In a typical PET process, a photosensitizer, upon absorption of light, can either donate or accept an electron from another molecule, leading to the formation of a radical ion pair. nih.gov The efficiency of PET is governed by the thermodynamic driving force of the reaction.

While specific studies detailing the PET processes of this compound are not extensively available, the general principles can be applied. The presence of electron-donating methoxy (B1213986) groups would influence the electron density of the aromatic rings and the carbonyl group, thereby affecting its behavior as both an electron acceptor and a potential electron donor in the excited state. In reactions with suitable electron donors, the excited state of this compound would be expected to act as an electron acceptor, leading to the formation of its radical anion.

Hydrogen Abstraction and Radical Chemistry

A hallmark of the photochemistry of aromatic ketones is their ability to abstract hydrogen atoms, leading to the formation of ketyl radicals. organic-chemistry.orgacs.org This reactivity is central to many of their synthetic applications and mechanistic studies.

Photochemical Hydrogen Transfer Mechanisms from Aromatic Ketones

Upon excitation with UV light, benzophenones can undergo intersystem crossing to a triplet state which exhibits biradical-like character. beilstein-journals.org This excited triplet state is a potent hydrogen abstractor. In the presence of a suitable hydrogen donor, such as an alcohol or an alkane, the excited benzophenone abstracts a hydrogen atom to form a ketyl radical and a radical derived from the hydrogen donor. organic-chemistry.orgacs.org This process is a key initiation step in many photochemical reactions.

Formation and Reactivity of Ketyl Radicals

The formation of ketyl radicals from benzophenones is a well-established phenomenon. nih.gov These radicals are valuable reactive intermediates in organic synthesis. nih.gov The formation of the this compound ketyl radical would proceed via the abstraction of a hydrogen atom by the excited triplet state of the parent ketone.

Once formed, ketyl radicals can undergo a variety of reactions, including:

Dimerization: Two ketyl radicals can couple to form a pinacol.

Further Electron Transfer: As discussed previously, the excited state of a ketyl radical can participate in electron transfer reactions. nih.govnih.gov

Radical-Radical Coupling: The ketyl radical can couple with other radical species present in the reaction mixture. beilstein-journals.org

The reactivity of the ketyl radical is influenced by both steric and electronic factors. The presence of the two methoxy groups in this compound would be expected to influence the stability and subsequent reactivity of the corresponding ketyl radical.

Radical Species Formation in Complex Reaction Pathways

Table 2: Common Reactions of Ketyl Radicals. nih.govbeilstein-journals.orgnih.govnih.gov

| Reaction Type | Description | Products |

|---|---|---|

| Dimerization | Coupling of two ketyl radicals. | Pinacol |

| Electron Transfer | Donation of an electron from the excited ketyl radical. | Cation and radical anion of the parent ketone. |

| Radical-Radical Coupling | Reaction with other radical species in the medium. | Various cross-coupled products. |

Electrochemical Reaction Mechanisms

The electrochemical reduction of benzophenones, including 4,4'-Dimethoxybenzophenone, proceeds via the carbonyl group. The general mechanism involves a two-electron, two-proton process to yield the corresponding carbinol (diphenylmethanol derivative). asianpubs.org The reduction process for 4,4'-Dimethoxybenzophenone is influenced by the electron-donating nature of the methoxy groups. asianpubs.org

The evaluation of kinetic and thermodynamic parameters in the redox processes of 4,4'-Dimethoxybenzophenone has been a subject of detailed study. Cyclic voltammetry is a key technique used to determine these properties. The half-wave potential of 4,4'-Dimethoxybenzophenone was determined to be -2.37 V versus Ag/Ag+. researchgate.net This value is lower (more negative) than that of unsubstituted benzophenone (-2.17 V vs Ag/Ag+), a shift attributed to the electron-donating effect of the two methoxy groups which increases the electron density on the carbonyl group, making reduction more difficult. researchgate.net

Further kinetic parameters have been determined through the analysis of transient radicals generated by laser pulse irradiation. researchgate.net The dynamics of spin polarization in the Electron Paramagnetic Resonance (EPR) spectra of these radicals allow for the determination of kinetic parameters related to their formation and decay. researchgate.net Additionally, 4,4'-Dimethoxybenzophenone has been shown to have high diffusivity in acetonitrile (B52724), a property relevant to its application in technologies like redox flow batteries. researchgate.net

| Compound | Half-Wave Potential (V vs Ag/Ag+) |

|---|---|

| Benzophenone | -2.17 |

| 4,4'-Dimethylbenzophenone | -2.26 |

| 4,4'-Dimethoxybenzophenone | -2.37 |

Catalytic Reaction Mechanisms

The hydroxylation and rearrangement of 4,4'-Dimethoxybenzophenone can be promoted by copper complexes. acs.orgdigitellinc.com In a process utilizing a Cu(I) catalyst, hydrogen peroxide (H₂O₂), and a bidentate directing group such as 2-(2-aminoethyl)pyridine, the benzophenone substrate undergoes oxidation to yield an array of products. acs.org The reaction demonstrates high regioselectivity, favoring β ipso-oxidation over γ C-H hydroxylation. acs.org

The proposed mechanism involves the formation of a copper-oxyl-hydroxo species as the active oxidant. acs.org This species attacks the aromatic ring. For 4,4'-Dimethoxybenzophenone, the oxidation leads to several products, including those from γ-C–H hydroxylation and, more significantly, from β ipso-hydroxylation. acs.org The ipso-hydroxylation pathway, where the hydroxyl group adds to the carbon already bearing the methoxy substituent, results in subsequent rearrangement and the formation of products like 4-methoxycatechol and 1,4-hydroquinone. acs.org This high selectivity for ipso-oxidation (a ratio of approximately 10:90 for γ-C-H to β-ipso pathways) is a key mechanistic feature of this catalytic system. acs.org

| Product | Yield (%) | Oxidation Pathway |

|---|---|---|

| Product from γ-C–H hydroxylation (PLγ) | 5% | γ-C–H Hydroxylation |

| Product from β ipso-hydroxylation (PLβ-ipso) | 20% | β ipso-Hydroxylation |

| 4-Methoxycathechol (4-MeO-cat) | 17% | β ipso-Hydroxylation Product |

| 1,4-Hydroquinone (1,4-H₂Q) | 3% | β ipso-Hydroxylation Product |

4,4'-Dimethoxybenzophenone (DMBP) is an effective organic photocatalyst, primarily functioning as a triplet sensitizer (B1316253). Its photocatalytic activity stems from its ability to absorb UV light, undergo efficient intersystem crossing to a long-lived triplet excited state, and then interact with other molecules.

One key role is as a co-catalyst in nickel/photoredox-catalyzed reactions. For instance, DMBP has been used to facilitate the arylation of C(sp³)–H bonds. thieme-connect.de In this mechanism, the excited triplet state of DMBP is capable of abstracting a hydrogen atom from activated C-H bonds (e.g., α-amino or benzylic positions), generating a carbon-centered radical. This radical can then engage in a nickel-catalyzed cross-coupling cycle to form a new C-C bond. thieme-connect.de

Furthermore, DMBP is employed to mediate photodecarboxylation reactions. beilstein-journals.org Mechanistic studies using laser flash photolysis have elucidated the fundamental electron transfer (ELT) processes that underpin its photocatalytic action. Following photoexcitation, a 4,4'-dimethoxybenzophenone ketyl radical can be formed. In its excited state, this radical can participate in dual intermolecular ELT pathways with a ground-state parent molecule, leading to the formation of a radical anion and a cation. researchgate.net This ability to generate radical ions via electron transfer is central to its function as a photocatalyst in various organic transformations.

Photophysical and Photochemical Behavior

The photophysical and photochemical behavior of benzophenones is of significant interest due to their applications as photosensitizers and in photopolymerization. The substitution pattern of methoxy (B1213986) groups on the benzophenone (B1666685) framework can significantly influence their electronic properties and, consequently, their behavior upon photoexcitation.

Excited State Dynamics and Energy Transfer

For benzophenone and its derivatives, the lowest excited singlet state (S₁) and triplet state (T₁) are typically of nπ* and ππ* character. The relative energies of these states are crucial in determining the photophysical and photochemical properties of the molecule. The nπ* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the ππ* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

In non-polar solvents, the lowest triplet state (T₁) of benzophenone is generally the nπ* state. However, the presence of electron-donating groups, such as methoxy groups, can raise the energy of the nπ* state and lower the energy of the ππ* state. This can lead to a state inversion where the ππ* state becomes the lowest triplet state, particularly in polar solvents. For instance, in the case of 4-methoxybenzophenone (B1664615), the triplet state has been shown to have nπ* character in non-polar cyclohexane, but a ππ* nature in aqueous solutions. researchgate.net The energy of the 4-methoxybenzophenone triplet state is approximately 288 kJ/mol in organic solvents, dropping to 275 kJ/mol in water. researchgate.net

Benzophenones are known for their high intersystem crossing (ISC) quantum yields, meaning they efficiently transition from the excited singlet state to the triplet state upon photoexcitation. For benzophenone itself, the ISC quantum yield is near unity. This high efficiency is a key reason for its widespread use as a photosensitizer.

The rate and efficiency of intersystem crossing can be influenced by the nature and position of substituents on the aromatic rings. For 4-methoxybenzophenone, a high intersystem crossing quantum yield of 0.89 has been reported. researchgate.net However, specific studies detailing the intersystem crossing efficiency and dynamics for 4,3'-Dimethoxybenzophenone could not be found in the available literature.

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including energy transfer, electron transfer, and the formation of non-fluorescent ground-state complexes. uzh.ch Studies on fluorescence quenching can provide valuable information about the excited state of a molecule and its interactions with other species.

While the principles of fluorescence quenching are well-established, specific experimental data from fluorescence quenching studies involving this compound as either the fluorophore or the quencher are not available in the reviewed scientific literature. Such studies would be necessary to determine quenching rate constants and elucidate the mechanisms of quenching for this particular compound. stackexchange.comcolostate.edunih.govvlabs.ac.in

Benzophenone and its derivatives can act as "antenna" ligands to sensitize the luminescence of lanthanide ions. In this process, the benzophenone moiety absorbs light, undergoes intersystem crossing to its triplet state, and then transfers this energy to a lanthanide ion, which then emits light from its own excited state. researchgate.net The efficiency of this energy transfer depends on the energy level of the triplet state of the benzophenone derivative relative to the accepting energy level of the lanthanide ion.

While there is research on the use of benzophenone-containing ligands for sensitizing lanthanide emission, specific studies investigating the role of this compound in this context have not been found. nih.govnih.gov The suitability of this compound as a sensitizer (B1316253) would depend on its triplet state energy, which, as previously noted, has not been experimentally determined.

Photoinduced Reactions and Transformations

While specific information on photoinduced reactions involving this compound is scarce, extensive research has been conducted on the use of its isomer, 4,4'-Dimethoxybenzophenone (B177193) (DMBP), as a photocatalyst in photodecarboxylation reactions. beilstein-journals.orgnih.govnih.gov These reactions serve as a powerful method for alkylation. nih.gov

In these processes, DMBP is excited by UVA light to its triplet state. The excited DMBP then abstracts an electron from a carboxylate, leading to the formation of a radical and subsequent decarboxylation to form an alkyl radical. This alkyl radical can then participate in various reactions, such as addition to phthalimides. nih.gov The use of DMBP is advantageous as it absorbs in the UVA region, offering an alternative to protocols that require UVB light. beilstein-journals.orgnih.gov

A series of intra- and intermolecular photodecarboxylation reactions involving phthalimides have been successfully mediated by 4,4'-Dimethoxybenzophenone. nih.govnih.govresearchgate.net The outcomes of some of these reactions are summarized in the table below.

| Reactants | Product(s) | Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| N-phthaloylglycine | N-methylphthalimide | 0.1 equiv. DMBP, acetonitrile (B52724), 1 hour | Complete conversion | beilstein-journals.orgnih.gov |

| N-methylphthalimide and potassium phenylacetate | (E)-3-benzylidene-2-methylisoindolin-1-one | DMBP, acetonitrile/water | 71% isolated yield (microreactor) | nih.gov |

| Potassium phthaloyl-γ-aminobutyrate | 5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one and N-propylphthalimide | DMBP, acetonitrile/water | 29% isolated yield of cyclized product (batch) | researchgate.net |

It is important to reiterate that these examples utilize 4,4'-Dimethoxybenzophenone. The efficiency and outcome of similar reactions mediated by this compound could differ due to the electronic and steric effects arising from the different substitution pattern.

Photodecarboxylation Reactions Mediated by Dimethoxybenzophenones (e.g., 4,4'-Dimethoxybenzophenone)

Intra- and Intermolecular Photodecarboxylation

4,4'-Dimethoxybenzophenone (DMBP) serves as an effective photocatalyst in both intra- and intermolecular photodecarboxylation reactions. beilstein-journals.orgnih.gov These reactions have emerged as powerful and efficient methods for alkylation. beilstein-journals.org DMBP is particularly noteworthy because it functions as a photocatalyst that readily absorbs in the UVA region of the electromagnetic spectrum. beilstein-journals.org This characteristic distinguishes it from traditional protocols that often rely on UVB light for direct or acetone-sensitized activation. beilstein-journals.org

The use of DMBP has been demonstrated in a series of model transformations involving phthalimides. beilstein-journals.org For instance, in the α-photodecarboxylation of N-phthaloylglycine, DMBP acts as a mediator to facilitate the formal exchange of a carboxylic acid group (–CO₂H) for a hydrogen atom (–H). Research has also explored photodecarboxylative cyclization reactions, such as with potassium phthaloyl-γ-aminobutyrate, where DMBP mediates the transformation. researchgate.net Similarly, DMBP has been used to mediate the photodecarboxylative benzylation of N-methylphthalimide. researchgate.net These applications highlight the versatility of DMBP in facilitating complex molecular constructions through light-induced decarboxylation. researchgate.netdoaj.org

Microflow Photochemistry Applications

The application of 4,4'-Dimethoxybenzophenone in microflow photochemistry has demonstrated significant advantages over conventional batch reactor technologies. beilstein-journals.orgnih.gov Microreactors, which utilize narrow channels typically less than 1 mm in depth, allow for superior light penetration even at high concentrations of the light-absorbing species. beilstein-journals.orgresearchgate.net This efficient irradiation, combined with the continuous removal of products from the irradiated zone, minimizes light-induced decomposition and secondary photoreactions. researchgate.netresearchgate.net

In a series of DMBP-mediated intra- and intermolecular photodecarboxylation reactions, studies comparing microflow conditions to batch photoreactors found that the microreactions consistently gave superior results. beilstein-journals.orgresearchgate.netdoaj.org This superiority is evident in higher conversion rates, improved isolated yields, and enhanced chemoselectivities. beilstein-journals.orgnih.gov For example, in the photodecarboxylation of potassium phthaloyl-γ-aminobutyrate, the microreactor setup achieved a higher isolated yield of the desired cyclization product compared to the batch system under the same reaction time. beilstein-journals.orgresearchgate.net

The following table summarizes the experimental results for the DMBP-mediated photodecarboxylation of potassium phthaloyl-γ-aminobutyrate, comparing the performance of a batch reactor versus a microreactor.

| Parameter | Batch Reactor | μ-Reactor (Microreactor) |

|---|---|---|

| Time [h] | 1 | 1 |

| Product Ratio (Cyclized/Reduced)¹ | 87/13 | 81/19 |

| Isolated Yield of Cyclized Product [%]² | 29 | 47 |

¹ Determined by ¹H NMR analysis of the crude product. beilstein-journals.org

² Isolated yield after column chromatography. beilstein-journals.org

Wavelength Dependence and Light Penetration Studies

The photochemical utility of 4,4'-Dimethoxybenzophenone is closely tied to its absorption characteristics and the behavior of light within the reaction medium. DMBP is specifically selected as a photocatalyst for its strong absorption in the UVA region (315–400 nm). beilstein-journals.org This is a significant advantage as it allows for the use of energy-efficient and readily available 350 nm lamps or LED light sources, moving away from the higher-energy UVB light required by some other photochemical systems. beilstein-journals.orgbeilstein-journals.org

The efficiency of a photochemical reaction is highly dependent on how effectively light penetrates the solution. In conventional batch reactors (e.g., a Schlenk flask), the light path length is often long, leading to a rapid drop-off in light intensity away from the source, especially with absorbing species like DMBP present. researchgate.net Microreactors, with their very narrow channel depths (e.g., 0.5 mm), overcome this limitation. researchgate.net A light-penetration profile for a 1.5 mM solution of DMBP at 350 nm shows that in a microreactor, the light intensity remains high across the entire channel depth. In contrast, in a standard batch flask with a much longer effective path length, the light intensity diminishes significantly, leaving large parts of the solution with insufficient irradiation. researchgate.net This efficient use of photons contributes directly to the higher yields and faster reaction times observed in microflow systems. researchgate.netresearchgate.net

Photosensitization Applications

Benzophenone and its derivatives are well-known photosensitizing agents. nih.gov 4,4'-Dimethoxybenzophenone (DMBP) is employed as a photosensitizer, a molecule that absorbs light and transfers the energy to another molecule, thereby initiating a chemical reaction without being consumed itself. beilstein-journals.org Its effectiveness stems from its ability to absorb UVA light and efficiently populate an excited triplet state, which can then transfer its energy to a substrate molecule. beilstein-journals.orgchemrxiv.org

A key application of DMBP as a photosensitizer is in photodecarboxylation reactions. beilstein-journals.org It has been shown to be a viable alternative to acetone (B3395972), a common sensitizer in these reactions. The advantage of using DMBP is that it allows the use of UVA irradiation rather than the more energetic UVB light required for acetone sensitization. beilstein-journals.org This shift to longer wavelengths is technically desirable, especially for the implementation of modern, low-energy LED light sources in photochemical synthesis. beilstein-journals.orgbeilstein-journals.org However, because DMBP is a solid, its use can introduce additional purification steps to remove it from the reaction mixture after the transformation is complete. nih.gov

Photoreactivity with Amines and Proton Transfer Processes

The photoreactivity of 4,4'-Dimethoxybenzophenone has been examined with amine compounds such as 2-aminobenzimidazole. chemicalbook.com Like other benzophenones, DMBP upon photoexcitation can abstract a hydrogen atom from a suitable donor, a fundamental process in its photoreactions. This process generates a ketyl radical. nih.govresearchgate.net

Studies on the 4,4'-dimethoxybenzophenone ketyl radical have revealed dual intermolecular electron transfer (ELT) pathways when this radical is itself excited by a second photon. nih.govresearchgate.net In an excited state, the ketyl radical can transfer an electron to a ground-state parent DMBP molecule, resulting in the formation of a bis(4-methoxyphenyl)methanol cation and a DMBP radical anion. nih.gov This self-quenching-like electron transfer process is extremely fast, occurring at a rate close to the diffusion-controlled limit in solvents like 2-methyltetrahydrofuran (B130290). nih.govresearchgate.net These electron and subsequent proton transfer events are central to the photochemical mechanisms involving DMBP, influencing its reactivity and the formation of final products in the presence of hydrogen-donating species like amines or alcohols. acs.org

Computational Chemistry Approaches

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to study the electronic structure and properties of medium-sized organic molecules. DFT methods calculate the total energy of a system based on its electron density, providing a robust framework for exploring molecular geometries, reaction energies, and various spectroscopic properties. researchgate.net Functionals like B3LYP are commonly employed as they yield reliable results for the harmonic vibrational frequencies and geometries of molecules. researchgate.net

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most favorable reaction pathways. For instance, in reactions involving substituted benzophenones, DFT can be used to model processes like cycloadditions or photochemical electron transfers. rsc.orgresearchgate.net

Theoretical investigations can identify key intermediates and the energy barriers associated with each step of a reaction. rsc.org This approach is particularly valuable for understanding stereoselectivity, where DFT can predict which product isomer is more likely to form by comparing the activation energies of different stereochemical pathways. rsc.org Analysis of global and local reactivity indices derived from DFT calculations can also explain the role of catalysts and substituents in directing the course of a reaction. rsc.org While specific DFT studies on the reaction mechanisms of 4,3'-Dimethoxybenzophenone are not detailed in the available literature, the methodologies are well-established for related benzophenone (B1666685) derivatives. chemrxiv.org

DFT calculations provide fundamental insights into the electronic properties of a molecule by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. chemrxiv.orgconicet.gov.ar A smaller gap generally suggests higher reactivity. researchgate.net

These orbital energies are used to calculate various global reactivity descriptors, which provide a condensed overview of a molecule's behavior. chemrxiv.org Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution across a molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. conicet.gov.arnih.gov

| Property | Symbol | Significance | Typical Calculation Basis |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. conicet.gov.ar | DFT/B3LYP with basis sets like 6-311++G(d,p). researchgate.netchemrxiv.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. conicet.gov.ar | |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. researchgate.net | |

| Ionization Potential | IP ≈ -EHOMO | Energy required to remove an electron. chemrxiv.org | |

| Electron Affinity | EA ≈ -ELUMO | Energy released upon gaining an electron. chemrxiv.org | |

| Chemical Hardness | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. conicet.gov.ar | |

| Electronegativity | χ = (IP + EA) / 2 | Measures the power to attract electrons. conicet.gov.ar |

Quantum Chemical Calculations for Excited States

The photochemical behavior of benzophenone derivatives, which are widely used as photoinitiators, is governed by their electronically excited states. chemrxiv.org Quantum chemical methods are essential for studying these states. Time-Dependent Density Functional Theory (TD-DFT) is a common and efficient method for calculating the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Visible spectrum. chemrxiv.orgsemanticscholar.org

These calculations can predict how structural modifications, such as the placement of methoxy (B1213986) groups, will tune the light-absorbing properties of the molecule. chemrxiv.org For more complex photochemical processes, such as the dual intermolecular electron transfer pathways observed in the excited ketyl radical of 4,4'-dimethoxybenzophenone (B177193), advanced computational techniques are required to model the dynamics and energetics of excited-state reactions. researchgate.netnih.gov More advanced and accurate methods like Quantum Monte Carlo (QMC) and neural network-based approaches are also emerging as powerful tools for computing excited states in complex molecular systems, offering high accuracy for challenging problems. utwente.nlsemi.ac.cn

Molecular Modeling for Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is critical to its function and physical properties. For substituted benzophenones like this compound, a key structural feature is the degree of twist of the two phenyl rings relative to the central carbonyl group. These rotations are defined by dihedral (torsion) angles. Molecular modeling, using methods like molecular mechanics or DFT, is employed to perform conformational analysis and identify the lowest-energy (most stable) conformers. nih.govrsc.org

Calculations can generate a potential energy surface by systematically rotating the bonds of interest, such as the C-C bonds connecting the phenyl rings to the carbonyl carbon. rsc.org The results of these analyses show that substituted benzophenones typically adopt a non-planar conformation to relieve steric hindrance between the phenyl rings. rsc.org The precise values of the dihedral angles are influenced by the position of substituents on the rings.

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| Φ1 | C2-C1-C(O)-O | Rotation of the 4-methoxyphenyl (B3050149) ring relative to the carbonyl plane. |

| Φ2 | C2'-C1'-C(O)-O | Rotation of the 3'-methoxyphenyl ring relative to the carbonyl plane. |

Insights into Intermolecular Interactions

In the solid state or in solution, molecules interact with their neighbors through non-covalent forces. Computational methods provide profound insights into the nature and strength of these intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov DFT calculations, particularly those using functionals that account for dispersion forces (e.g., ωB97XD), can accurately model the geometries and interaction energies of molecular complexes. researchgate.net

Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts within a crystal lattice, highlighting the most significant interactions that stabilize the structure. nih.gov For a more detailed understanding, methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. researchgate.net This level of detail is crucial for understanding crystal packing, predicting solubility, and designing new materials with desired properties. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of this compound. It provides insights into the chemical environment of individual protons and carbon atoms within the molecule.

1D and 2D NMR Techniques for Structural Elucidation and Reaction Monitoring

One-dimensional (1D) NMR techniques, specifically ¹H NMR and ¹³C NMR, are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The protons on the two different benzene (B151609) rings will exhibit different chemical shifts and coupling patterns due to their distinct electronic environments. The protons on the ring with the methoxy group at the 4-position will have a different splitting pattern compared to the protons on the ring with the methoxy group at the 3'-position. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound, including the carbonyl carbon, the carbons of the aromatic rings, and the methoxy carbons, will give a distinct signal. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more detailed structural assignment. COSY would reveal the coupling relationships between adjacent protons on the aromatic rings, aiding in their specific assignment. HSQC would correlate the proton signals with their directly attached carbon atoms, providing definitive C-H connectivity information. These techniques are also invaluable for monitoring the progress of reactions involving this compound, allowing for the identification of intermediates and the final product.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~195-197 |

| Methoxy (4-OCH₃) | ~3.8-3.9 | ~55-56 |

| Methoxy (3'-OCH₃) | ~3.7-3.8 | ~55-56 |

| Aromatic Protons/Carbons | ~6.8-7.8 | ~110-165 |

Note: The table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Solid-State NMR for Material Characterization

While solution-state NMR is common for structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the crystalline form and polymorphism of this compound. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different crystalline forms (polymorphs), as each form would have a unique set of chemical shifts and peak widths due to differences in the local molecular environment and packing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used for its definitive identification by comparing it to a spectral library. GC-MS is also a highly sensitive and quantitative technique, allowing for the determination of the concentration of this compound in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the method of choice. LC separates the components of the mixture in the liquid phase, which is particularly useful for less volatile or thermally labile compounds. The separated components are then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. In an MS/MS experiment, the molecular ion of this compound is selected in the first mass analyzer, fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even at very low concentrations in complex samples.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to within a few parts per million). This allows for the calculation of the exact molecular formula of the compound, as the measured accurate mass can be matched to a unique elemental composition. This is a powerful tool for confirming the identity of a newly synthesized compound or for identifying an unknown compound in a sample.

Table 2: Expected Mass Spectrometry Data for this compound (C₁₅H₁₄O₃)

| Technique | Ionization Mode | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS | EI | 242 | 135 (CH₃OC₆H₄CO⁺), 107 (CH₃OC₆H₄⁺), 77 (C₆H₅⁺) |

| LC-MS | ESI/APCI | 243 [M+H]⁺, 265 [M+Na]⁺ | Dependent on MS/MS conditions |

| HRMS | ESI/APCI | 242.0943 (Calculated for C₁₅H₁₄O₃) | - |

Advanced Spectroscopic and Analytical Characterization of 4,3 Dimethoxybenzophenone

The comprehensive characterization of 4,3'-dimethoxybenzophenone, also known as (4-methoxyphenyl)(3-methoxyphenyl)methanone, relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into its molecular structure, electronic properties, crystalline arrangement, excited-state dynamics, and redox behavior.

Environmental Transformation Pathways

Photodegradation Mechanisms in Aquatic Environments

Photodegradation, or photolysis, is a critical process for the breakdown of chemical compounds in surface waters through the action of sunlight. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

Photooxidation Pathways

Photooxidation is a key degradation mechanism for many organic pollutants. While direct photooxidation pathways for 4,3'-Dimethoxybenzophenone are not extensively documented, the transformation of the pesticide Methoxychlor provides a relevant example of a pathway leading to a similar dimethoxybenzophenone (B8647296) structure. The photooxidation of Methoxychlor can yield 4,4'-Dimethoxybenzophenone (B177193), illustrating a plausible transformation route for related compounds. researchgate.net This process involves the light-induced oxidation and cleavage of the trichloroethane group, resulting in the formation of the more stable benzophenone (B1666685) ketone structure.

Effect of Natural and Artificial UV Radiation on Stability

Benzophenone-type compounds are, by design, UV-absorbing, but their photostability varies. Studies on various benzophenone UV filters have shown that they are generally resistant to direct degradation by UV light, with half-lives ranging from 17 to 99 hours under laboratory UV lamp exposure. nih.gov Research on benzophenone-3 (BP-3), a closely related compound, indicates that its direct photolysis in surface waters is a relatively slow process, with a predicted half-life of several weeks under summer conditions. nih.gov

The degradation rate is significantly influenced by the water matrix. The presence of dissolved organic matter (DOM), which is common in natural waters, can affect photodegradation. DOM can act as a photosensitizer, producing reactive species like hydroxyl radicals (•OH) and triplet excited states of DOM (³DOM*) that accelerate indirect photodegradation. nih.govresearchgate.net Conversely, DOM can also act as a light screen, reducing the amount of UV radiation available for direct photolysis and thus increasing the compound's persistence. researchgate.net

Formation of Photodegradation Products

The photodegradation of benzophenones leads to the formation of various transformation products. For BP-3, reaction with hydroxyl radicals has been shown to produce intermediates such as benzoic acid and benzaldehyde (B42025). nih.gov The primary transformation reaction often involves the hydrolysis of functional groups or cleavage of the core structure. For instance, the photolysis of certain antibiotics has been observed to start with the hydrolysis of the β-lactam ring, followed by further degradation into smaller molecules. nih.gov It is plausible that the photodegradation of this compound would proceed through hydroxylation of the aromatic rings and potential cleavage of the ether (methoxy) bonds or the central ketone group, leading to simpler phenolic or benzoic acid derivatives.

Degradation by Chemical Processes

Chemical degradation, particularly during water treatment, represents a significant non-biological pathway for the transformation of organic micropollutants.

Chlorination Disinfection Processes and By-product Formation

Chlorination is the most common method for disinfecting drinking water and wastewater. wa.gov Benzophenone compounds are known to react with aqueous chlorine. nih.govresearchgate.net The reaction typically follows second-order kinetics, being first-order with respect to both the benzophenone compound and free chlorine. nih.govnih.gov The methoxy (B1213986) and any hydroxyl groups on the phenyl rings are activating groups, making the compound susceptible to electrophilic substitution by chlorine. researchgate.net

This reaction leads to the formation of chlorinated transformation products, such as mono- and di-chlorinated benzophenone analogs. nih.govnih.gov Further reaction with chlorine can cause the cleavage of the aromatic ring, resulting in the formation of regulated disinfection by-products (DBPs). researchgate.net For benzophenone UV filters like oxybenzone (B1678072) and dioxybenzone, chlorination is known to produce chloroform, with molar yields of approximately 21-22% at pH 8. nih.gov Other DBPs, such as trichloroacetic acid and dichloroacetic acid, have also been identified. nih.gov The formation of these by-products is a concern as some are potentially carcinogenic and may pose risks to human health. wa.gov

| Compound Class | Examples | Typical Molar Yield (from Oxybenzone) |

|---|---|---|

| Trihalomethanes (THMs) | Chloroform | ~12-22% |

| Haloacetic Acids (HAAs) | Trichloroacetic Acid, Dichloroacetic Acid | ~1-6% |

| Chlorinated Transformation Products | Mono-, Di-, Tri-chlorinated Benzophenones | Varies |

Biotransformation Mechanisms (focused on chemical pathways)

Biotransformation is the metabolic process by which living organisms, primarily microorganisms in the environment, chemically alter substances. nih.gov This process generally aims to make compounds more water-soluble to facilitate excretion. slideshare.net Biotransformation occurs in two main phases. nih.gov

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH). nih.gov For a compound like this compound, key Phase I pathways would likely include:

O-demethylation: The removal of one or both methyl groups from the methoxy substituents to form hydroxyl groups. This is a common pathway for aromatic ethers.

Hydroxylation: The addition of hydroxyl groups to the aromatic rings, catalyzed by monooxygenase enzymes. dshs-koeln.de

Reduction: The ketone group could potentially be reduced to a secondary alcohol.

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the functional group introduced in Phase I. nih.govslideshare.net This process significantly increases the water solubility of the metabolite. For the hydroxylated metabolites of this compound, common conjugation reactions would include glucuronidation or sulfation. slideshare.net

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates and Building Blocks in Complex Organic Syntheses

The dimethoxybenzophenone (B8647296) framework is a versatile starting point for the synthesis of a wide array of complex organic molecules. Its chemical stability and the reactivity of its functional groups allow for precise modifications, making it an invaluable building block in multi-step synthetic pathways.

Precursors for Agrochemicals (e.g., Dimethomorph Synthesis involving 3-Chloro-3',4'-dimethoxybenzophenone)

A prominent application of dimethoxybenzophenone derivatives is in the production of agrochemicals. Specifically, 4-Chloro-3',4'-dimethoxybenzophenone is a crucial intermediate in the synthesis of Dimethomorph, a widely used fungicide. lookchemicals.comchemicalbook.com Dimethomorph is known for its effectiveness against oomycete fungi, such as those causing downy mildew and late blight, by disrupting the formation of fungal cell walls. fao.org

The synthesis of Dimethomorph involves the reaction of 4-chloro-3',4'-dimethoxybenzophenone with N-acetylmorpholine. google.com This reaction is often catalyzed by a copper and vanadium compound catalyst, which facilitates the condensation and subsequent formation of the final product. google.com Research into this synthesis has shown that the use of such catalysts can lead to high yields, often exceeding 93%. google.com The process typically involves an initial reaction to form an intermediate, 3-(4-chlorphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-ketone, which is then dehydrated to yield Dimethomorph. google.com

Table 1: Key Reactants in Dimethomorph Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 4-Chloro-3',4'-dimethoxybenzophenone | Key Intermediate |

| N-acetylmorpholine | Reactant |

Synthesis of Dyes and Specialty Chemicals

Dimethoxybenzophenone derivatives are also utilized as precursors in the synthesis of various dyes and specialty chemicals. lookchemicals.comchemicalbook.com Their aromatic structure is a key component of many chromophores, the part of a molecule responsible for its color. For instance, substituted benzophenones can be used to create xanthene dyes, which are known for their vibrant colors and fluorescent properties. nih.gov The synthesis often involves reactions that build upon the benzophenone (B1666685) core to create larger, more conjugated systems that absorb and emit light in the visible spectrum. rsc.org

Beyond dyes, these compounds serve as intermediates for a range of specialty chemicals used in pharmaceuticals and other areas of organic synthesis. chemicalbook.com

Advanced Organic Transformations

The chemical reactivity of the dimethoxybenzophenone scaffold lends itself to a variety of advanced organic transformations.

Stobbe Condensation: This reaction involves the condensation of a ketone, such as a dimethoxybenzophenone, with a succinic acid ester in the presence of a strong base. ucla.eduwikipedia.org The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that produces alkylidene succinic acids or their corresponding esters. chemistry-reaction.comorganicchemistrytutor.com The mechanism proceeds through a γ-lactone intermediate, which then undergoes ring-opening. chemistry-reaction.comorganicchemistrytutor.com This transformation is particularly useful for synthesizing substituted propionic acid residues and can be a key step in the construction of more complex cyclic systems like naphthols and tetralones. chemistry-reaction.comgoogle.com

Protection of Amino Functional Groups: In complex syntheses, particularly in peptide chemistry, it is often necessary to temporarily "protect" a reactive functional group, such as an amine, to prevent it from participating in unwanted side reactions. The 2,4-dimethoxybenzyl (Dmb) group, derived from a dimethoxybenzyl structure, serves as an effective acid-labile protecting group for the amide side chains of amino acids like glutamine and asparagine. wustl.edubachem.com It can be introduced to the amine and later removed under specific acidic conditions, such as with trifluoroacetic acid, without affecting other parts of the molecule. wustl.eduwikipedia.org This reversible protection is crucial for the controlled, stepwise synthesis of peptides and other complex nitrogen-containing molecules. highfine.com

Functional Materials Development

The inherent photochemical and physical properties of dimethoxybenzophenone derivatives make them suitable for incorporation into a variety of functional materials, from protective coatings to advanced optical systems.

Use in Polymers and Coatings (e.g., as UV Absorbers for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone)

One of the most significant commercial applications for benzophenone derivatives is as UV absorbers and light stabilizers in polymers, plastics, and coatings. boropharm.comsigmaaldrich.comspecialchem.com Specifically, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) is highly effective at absorbing harmful ultraviolet radiation. chemimpex.com When incorporated into materials, it protects them from photodegradation, which can cause discoloration, loss of strength, and cracking upon exposure to sunlight. specialchem.com

This compound is used in a wide range of products, including:

Polyester films uvabsorber.com

Paints and varnishes uvabsorber.com

Acrylics, alkyd, and epoxy resins uvabsorber.com

Textiles, where it can be taken up by fibers in the dye bath uvabsorber.com

The mechanism of UV absorption in dihydroxybenzophenone (B1166750) derivatives involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then rapidly and harmlessly dissipated as heat through a process involving an intramolecular hydrogen bond, allowing the molecule to return to its ground state without undergoing degradation itself or harming the surrounding polymer matrix.

Table 2: Applications of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone as a UV Stabilizer

| Application Area | Function |

|---|---|

| Plastics & Polymers | Prevents degradation and enhances longevity. chemimpex.com |

| Coatings & Paints | Maintains color and gloss. chemimpex.com |

| Textiles | Acts as a light stabilizer for fibers. uvabsorber.com |

Photofunctional Materials and Light-Harvesting Applications

The ability of dimethoxybenzophenone derivatives to interact with light extends to their use in photofunctional materials and as photosensitizers. sigmaaldrich.com A photosensitizer is a molecule that absorbs light of a specific wavelength and then transfers the energy to another molecule, thereby initiating a photochemical reaction.

For example, 4,4'-dimethoxybenzophenone (B177193) can be used to mediate photochemical reactions such as photodecarboxylation. beilstein-journals.org In some synthetic procedures, the addition of 4,4'-dimethoxybenzophenone as a photosensitizer has been shown to increase reaction yields and influence the stereochemical outcome of the products. rsc.org These properties are valuable in developing novel synthetic methodologies and in creating materials that can harness light energy for specific chemical transformations. This is a foundational concept in the development of more complex light-harvesting systems, which are crucial for technologies ranging from solar energy conversion to photocatalysis.

Role in Nanomaterials and Composites Research

While specific research detailing the direct application of 4,3'-Dimethoxybenzophenone in the synthesis or formulation of nanomaterials and composites is not extensively documented in publicly available literature, the broader class of benzophenone derivatives is utilized in materials science. Compounds like 4,4'-Dimethoxybenzophenone are recognized for their role as photoinitiators and UV absorbers in polymer-based materials. acs.org